molecular formula C8H16N2O2S B11750688 1-(cyclopropylsulfonyl)-4-Piperidinamine

1-(cyclopropylsulfonyl)-4-Piperidinamine

Cat. No.: B11750688
M. Wt: 204.29 g/mol
InChI Key: AOYXWYFGLFWATH-UHFFFAOYSA-N
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Description

1-(cyclopropylsulfonyl)-4-Piperidinamine is a useful research compound. Its molecular formula is C8H16N2O2S and its molecular weight is 204.29 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylsulfonylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c9-7-3-5-10(6-4-7)13(11,12)8-1-2-8/h7-8H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYXWYFGLFWATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Context and Significance of the Piperidinamine Scaffold

The piperidine (B6355638) ring is a ubiquitous and highly valued scaffold in medicinal chemistry. nih.gov It is a six-membered heterocycle containing a nitrogen atom, and its saturated, sp3-hybridized nature allows for a three-dimensional arrangement of substituents, which is often crucial for specific interactions with biological targets. nih.gov The piperidinamine scaffold, which features an amino group attached to the piperidine ring, is particularly significant for several reasons.

The presence of the amino group provides a key point for further chemical modification, allowing for the introduction of a wide array of functional groups to explore structure-activity relationships (SAR). Furthermore, the basicity of the amino group can be modulated to optimize physicochemical properties such as solubility and membrane permeability, which are critical for drug-like characteristics. nih.gov The piperidine nitrogen itself can also be substituted, offering another avenue for structural diversification.

The conformational flexibility of the piperidine ring, which can adopt chair and boat conformations, allows molecules incorporating this scaffold to adapt their shape to fit into the binding pockets of various enzymes and receptors. This conformational adaptability, combined with the ability to introduce chirality, makes the piperidinamine scaffold a versatile platform for the design of potent and selective therapeutic agents. nih.gov

Table 1: Examples of FDA-Approved Drugs Containing the Piperidine Scaffold

Drug Name Therapeutic Area Key Structural Features
Ritalin (Methylphenidate) ADHD Piperidine ring is central to its stimulant properties.
Fentanyl Analgesia The piperidine core is crucial for its opioid receptor activity.
Donepezil Alzheimer's Disease Contains a substituted piperidine moiety essential for its mechanism of action.

Overview of Sulfonylpiperidine Derivatives in Pharmaceutical Research

The incorporation of a sulfonyl group onto the piperidine (B6355638) nitrogen, as seen in 1-(cyclopropylsulfonyl)-4-Piperidinamine, introduces a sulfonamide functionality. Sulfonamides are a well-established class of functional groups in medicinal chemistry, historically recognized for their antibacterial properties. nih.gov However, their utility extends far beyond this initial application.

The cyclopropyl (B3062369) group attached to the sulfonyl moiety in this compound is also of significant interest. The cyclopropyl group is a small, rigid, and lipophilic moiety that is increasingly utilized in drug design. nih.gov Its unique electronic and conformational properties can lead to enhanced metabolic stability, increased potency, and improved selectivity for the target. The strained three-membered ring can also act as a bioisostere for other groups, such as a vinyl or carbonyl group.

Table 2: Bioactivities of Representative Sulfonylpiperidine Derivatives

Compound Class Target/Activity Therapeutic Potential
Sulfonamide-bearing piperidines Butyrylcholinesterase Inhibition Alzheimer's Disease mdpi.com
Substituted Sulfonylpiperidines Antibacterial Infectious Diseases nih.gov

Molecular Mechanisms and Biological Interactions of 1 Cyclopropylsulfonyl 4 Piperidinamine Derivatives

Kinase Inhibition Profiles

Janus Kinase (JAK) Family Inhibition

and their respective detailed sub-sections, is predicated on the existence of foundational research in this area. As this research does not appear to be in the public domain, the requested content, including data tables and detailed research findings, cannot be generated.

Disruption of JAK/STAT Signaling Pathway

The JAK/STAT signaling pathway is a critical regulator of cytokine signaling, playing a pivotal role in the immune system. The pathway involves Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs). Upon cytokine binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then themselves phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.

While no specific studies have been published on the effects of 1-(cyclopropylsulfonyl)-4-piperidinamine derivatives on this pathway, future research would likely investigate the potential of these compounds to interfere with JAK activation or STAT phosphorylation, thereby disrupting the downstream signaling cascade.

Immunomodulatory Effects in Cellular Systems

Given the central role of the JAK/STAT pathway in immunity, its disruption can lead to significant immunomodulatory effects. Inhibition of this pathway is a known therapeutic strategy for various autoimmune and inflammatory diseases. Should derivatives of this compound be found to inhibit JAK/STAT signaling, it would be anticipated that they would exhibit immunomodulatory properties in cellular systems. These effects could manifest as altered cytokine production, changes in immune cell proliferation, or modulation of inflammatory responses. However, without experimental data, this remains a hypothetical area of investigation.

ABL Kinase Inhibition and Downstream Signaling Pathways

ABL kinase is a non-receptor tyrosine kinase that plays a role in cell differentiation, division, adhesion, and stress response. The fusion protein BCR-ABL, resulting from a chromosomal translocation, is a key driver in chronic myeloid leukemia (CML). Inhibition of ABL kinase is a cornerstone of CML therapy.

There is currently no published evidence to suggest that this compound derivatives act as ABL kinase inhibitors. Research in this area would be necessary to establish any such activity.

Modulation of Ras-dependent, Rac-dependent, JNK-dependent, PI3K-dependent, PKC-dependent, mTOR Pathways

ABL kinase influences a multitude of downstream signaling pathways that are fundamental to cellular function. These include the Ras-MAPK pathway, which controls gene expression and cell proliferation; the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival; and pathways involving Rac and JNK that regulate the cytoskeleton and stress responses. Protein Kinase C (PKC) is also involved in various signaling cascades.

Should this compound derivatives be identified as ABL kinase inhibitors, it would be a logical next step to investigate their impact on these downstream pathways. The modulation of these pathways would be a key determinant of the cellular response to the compound.

Cellular Responses to ABL Inhibition (e.g., cell growth, differentiation)

The ultimate cellular outcomes of ABL kinase inhibition are significant and include the induction of apoptosis (programmed cell death) in cancer cells, as well as effects on cell growth and differentiation. For instance, in the context of CML, ABL kinase inhibitors can halt the proliferation of leukemic cells. The specific cellular responses to a potential ABL inhibitor based on the this compound scaffold would need to be determined through rigorous experimental studies.

Exploration of Other Potential Molecular Targets

Beyond JAK/STAT and ABL kinases, the vast landscape of the human kinome presents numerous other potential molecular targets for novel chemical entities. The structural features of this compound derivatives might lend themselves to interactions with other kinase families or even other classes of enzymes. Comprehensive screening assays would be required to explore these possibilities and to understand the broader pharmacological profile of this class of compounds.

Mechanistic Insights into Target Binding and Functional Outcomes

Understanding the precise molecular interactions between a compound and its target is fundamental to drug discovery. Should a specific molecular target for this compound derivatives be identified, detailed mechanistic studies would be essential. These would include co-crystallography to visualize the binding mode, kinetic assays to determine the nature of inhibition, and cellular assays to correlate target engagement with functional outcomes. Such studies would provide the necessary insights to guide any future development of this chemical series.

Preclinical Biological Assessment and Translational Research Directions

In Vitro Efficacy Studies in Disease-Relevant Cell Lines

No studies detailing the effects of 1-(cyclopropylsulfonyl)-4-piperidinamine on the proliferation and viability of cancer cell lines have been identified.

There is no available research on the evaluation of anti-inflammatory responses of this compound in cellular models.

In Vivo Proof-of-Concept Studies in Animal Models (excluding clinical trials)

Data from in vivo studies assessing the efficacy of this compound in preclinical oncology models are not present in the available literature.

No published research exists on the assessment of this compound in animal models of inflammatory or degenerative diseases.

Combination Therapy Strategies (Preclinical)

There are no preclinical studies available that investigate the use of this compound in combination with other therapeutic agents.

Biomarker Identification and Validation in Preclinical Settings

As no specific preclinical studies on this compound have been published, there is no information available to populate this section with detailed research findings or data tables. The identification and validation of biomarkers are critical steps in the translational development of any new therapeutic candidate, providing a bridge between preclinical findings and clinical trial design.

The process of biomarker validation is rigorous and involves demonstrating that the biomarker is a reliable indicator of a biological or pathogenic process, or a response to a therapeutic intervention. This validation is essential before a biomarker can be used to make decisions in a clinical setting.

Further research is required to determine the preclinical biological profile and to identify and validate any potential biomarkers for this compound.

Future Perspectives and Research Challenges for 1 Cyclopropylsulfonyl 4 Piperidinamine Derivatives

Development of Highly Selective and Potent Inhibitors

A primary objective in the development of 1-(cyclopropylsulfonyl)-4-piperidinamine derivatives is the creation of highly potent and selective inhibitors of their biological targets, most notably LSD1. The cyclopropylamine (B47189) moiety is a key pharmacophore that can form a covalent adduct with the FAD cofactor of LSD1, leading to irreversible inhibition. nih.govnih.gov The focus of future research will be on modifying the piperidinamine and cyclopropylsulfonyl components to optimize interactions with the enzyme's active site.

Structure-activity relationship (SAR) studies will be instrumental in guiding these modifications. For instance, substitutions on the phenyl ring of related trans-2-phenylcyclopropylamine (TCP) analogs have been shown to significantly impact inhibitory activity. researchgate.netacs.org Similar systematic modifications to the this compound scaffold are anticipated to yield compounds with enhanced potency. The goal is to achieve IC50 values in the low nanomolar range, which is a hallmark of clinically viable drug candidates. researchgate.net

Selectivity is another critical parameter. While targeting LSD1 is a promising therapeutic strategy, off-target effects on other amine oxidases, such as monoamine oxidase A and B (MAO-A and MAO-B), can lead to undesirable side effects. acs.org Future research will involve designing derivatives that exploit subtle differences in the active sites of these enzymes to achieve high selectivity for LSD1.

The table below summarizes the inhibitory activities of some representative cyclopropylamine-containing compounds against LSD1, illustrating the potential for achieving high potency.

Compound IDTargetIC50 (µM)Reference
VIIb LSD12.25 nih.gov
VIIi LSD11.80 nih.gov
VIIm LSD16.08 nih.gov

Addressing Resistance Mechanisms in Preclinical Models

A significant hurdle in cancer therapy is the development of drug resistance. For inhibitors targeting LSD1, both intrinsic and acquired resistance have been observed in preclinical models of small cell lung cancer (SCLC). nih.govnih.govresearchgate.net SCLC cell lines with a mesenchymal-like transcriptional program tend to exhibit intrinsic resistance to LSD1 inhibitors, whereas those with a neuroendocrine phenotype are more sensitive. nih.govnih.gov

A key mechanism of acquired resistance involves the epigenetic reprogramming of cancer cells to a TEAD4-driven mesenchymal-like state. nih.govnih.gov This transition allows the cancer cells to survive and proliferate despite the presence of the LSD1 inhibitor. Importantly, this resistance mechanism has been shown to be reversible, with cancer cells regaining sensitivity to the drug upon its withdrawal. nih.gov

Future research into this compound derivatives will need to focus on strategies to overcome these resistance mechanisms. This could involve the development of combination therapies that target the pathways associated with the mesenchymal-like state, such as the YAP-TEAD pathway. nih.gov Additionally, intermittent dosing strategies could be explored to exploit the reversible nature of the acquired resistance. Preclinical studies in relevant cancer models will be essential to validate these approaches. researchgate.net

Novel Therapeutic Indications Beyond Current Scope (based on mechanistic understanding)

The role of LSD1 in regulating gene expression extends beyond cancer, suggesting that inhibitors based on the this compound scaffold could have therapeutic applications in other diseases. A particularly promising area is neurodegenerative disorders, such as Alzheimer's disease. nih.govbohrium.com

In the context of Alzheimer's, pathological tau protein has been shown to sequester LSD1 in the cytoplasm of neurons, leading to its depletion from the nucleus and contributing to neurodegeneration. pnas.org Pharmacological inhibition of LSD1's enzymatic activity, however, has shown potential therapeutic benefits. nih.gov This suggests that carefully designed derivatives of this compound could offer a novel therapeutic strategy for Alzheimer's and other tauopathies.

Furthermore, LSD1 has been implicated in the regulation of autophagy, a cellular process that is often dysfunctional in neurodegenerative diseases. nih.gov By modulating autophagy, LSD1 inhibitors could help to clear the protein aggregates that are a hallmark of these conditions. The development of brain-penetrant this compound derivatives will be a critical step in exploring these novel therapeutic indications.

Advanced Computational and Experimental Approaches for Optimization

The optimization of this compound derivatives will be greatly accelerated by the use of advanced computational and experimental techniques.

Computational Approaches: Machine learning algorithms and quantitative structure-activity relationship (QSAR) models are being increasingly used to predict the inhibitory activity of compounds and guide the design of new analogs. researchgate.netbenthamscience.comnih.govnih.gov These in silico methods can be used to screen large virtual libraries of compounds and prioritize those with the highest predicted potency and selectivity for synthesis and experimental testing. Molecular dynamics simulations can also provide insights into the binding modes of these inhibitors with their target enzymes, facilitating rational drug design. nih.gov

Experimental Approaches: High-throughput screening (HTS) is a powerful experimental approach for identifying novel inhibitors from large compound libraries. nih.govnih.gov The development of robust and reliable HTS assays for LSD1 and other potential targets of this compound derivatives will be crucial for discovering new lead compounds. researchgate.net

The table below highlights some of the advanced computational and experimental approaches that will be pivotal in the optimization of these derivatives.

ApproachApplicationPotential Impact
Machine Learning/QSAR Predicting compound activity and guiding lead optimization.Accelerate the discovery of potent and selective inhibitors.
Molecular Dynamics Simulating ligand-protein interactions to understand binding mechanisms.Facilitate rational drug design and the development of more effective inhibitors.
High-Throughput Screening Rapidly screening large libraries of compounds for inhibitory activity.Identify novel chemical scaffolds with therapeutic potential.

Integration with Emerging Technologies in Drug Discovery

The future of drug discovery lies in the integration of cutting-edge technologies that can provide unprecedented insights into drug action and facilitate the development of more effective therapies.

Cryo-Electron Microscopy (Cryo-EM): This revolutionary technology allows for the high-resolution structural determination of proteins and protein-ligand complexes. Cryo-EM can be used to visualize the binding of this compound derivatives to their target enzymes, providing a detailed understanding of the molecular interactions that drive their inhibitory activity. This structural information is invaluable for structure-based drug design.

Chemoproteomics: This powerful technique can be used to identify the protein targets and off-targets of a drug candidate in a cellular context. drugdiscoverychemistry.comnih.govnih.gov By using chemical probes derived from this compound, researchers can map the complete target landscape of these compounds, providing insights into their mechanism of action and potential side effects. This information is critical for developing safe and effective drugs.

The integration of these emerging technologies will undoubtedly accelerate the development of this compound derivatives as a new class of therapeutics for a range of diseases.

Q & A

Basic: What are the established synthetic routes for 1-(cyclopropylsulfonyl)-4-piperidinamine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves functionalizing the piperidine core via nucleophilic substitution or sulfonylation. A common approach is reacting 4-piperidinamine with cyclopropanesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine) at 0–25°C . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (2–4 hours). Impurities, such as unreacted sulfonyl chloride, are removed via aqueous extraction and column chromatography (silica gel, eluting with ethyl acetate/hexane). Yield ranges from 65% to 85% depending on solvent purity and temperature control .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclopropylsulfonyl group (δ 1.0–1.5 ppm for cyclopropyl protons; δ 40–50 ppm for sulfonyl-attached carbons) and piperidine backbone (δ 2.5–3.5 ppm for amine protons) .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 229.1) and fragments consistent with sulfonyl cleavage .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) assesses purity (>98% for research-grade material) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles are mandatory due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation; the compound may release toxic fumes upon decomposition .
  • Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon) to prevent oxidation .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Intermediate: How can researchers identify biological targets of this compound in vitro?

Methodological Answer:

  • Receptor Binding Assays : Screen against GPCR or kinase panels using radiolabeled ligands (e.g., ³H- or ¹²⁵I-labeled analogs). Competitive binding curves (IC₅₀ values) quantify affinity .
  • Enzyme Inhibition Studies : Use fluorogenic substrates (e.g., for proteases or phosphatases) to measure activity changes at varying compound concentrations (1 nM–100 µM) .
  • Cellular Assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

  • Substituent Variation : Modify the cyclopropyl group (e.g., fluorination) or piperidine nitrogen (e.g., alkylation) to enhance metabolic stability. Test analogs for solubility (shake-flask method) and LogP (HPLC-derived) .
  • Pharmacophore Mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with sulfonyl oxygen) .
  • In Vivo Validation : Prioritize analogs with >50% oral bioavailability in rodent PK studies and low CYP450 inhibition (<30% at 10 µM) .

Advanced: How to resolve contradictions in reported solubility and stability data?

Methodological Answer:

  • Solubility Discrepancies : Re-evaluate using standardized buffers (e.g., PBS pH 7.4) and control temperature (25°C ± 0.5). Conflicting data may arise from polymorphic forms; characterize via XRPD .
  • Stability Issues : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Use LC-MS to identify degradation products (e.g., sulfonic acid derivatives from hydrolysis) .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

  • Co-solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or PEG 400 (20–30% v/v) to enhance solubility without precipitation .
  • Salt Formation : React with hydrochloric acid to generate hydrochloride salts, improving solubility by 3–5-fold .
  • Nanoformulation : Encapsulate in liposomes (70–100 nm size) for sustained release and reduced renal clearance .

Advanced: How to assess metabolic stability in hepatic microsomes?

Methodological Answer:

  • Incubation Setup : Use human liver microsomes (0.5 mg/mL) with NADPH (1 mM) at 37°C. Sample at 0, 15, 30, 60 minutes .
  • Analytical Method : Quench with ice-cold acetonitrile, centrifuge, and analyze via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .

Advanced: What computational tools predict off-target interactions?

Methodological Answer:

  • Docking Simulations : Use Schrödinger Suite or MOE to screen against Pharmaprojects or ChEMBL databases. Focus on kinases and ion channels due to sulfonamide promiscuity .
  • Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity risks .

Advanced: How to validate analytical methods for quantification in biological matrices?

Methodological Answer:

  • Calibration Curves : Prepare in plasma (0.1–100 µg/mL) with internal standards (e.g., deuterated analogs). Validate for linearity (R² > 0.99), LOD (0.01 µg/mL), and LOQ (0.05 µg/mL) .
  • Matrix Effects : Assess via post-column infusion to identify ion suppression/enhancement in ESI-MS .

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